

Spectroscopic Data of Punicalin Standard: A Technical Guide

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Compound of Interest

Compound Name: Punicalin (Standard)

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This technical guide provides a comprehensive overview of the spectroscopic data for the punicalin standard, a key ellagitannin found predominantly in pomegranates. Punicalin, and its major isolated form punicalagin, are of significant interest in pharmaceutical and nutraceutical research due to their potent antioxidant and anti-inflammatory properties. This document outlines the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data critical for the identification, characterization, and quantification of this compound. Detailed experimental protocols are provided to ensure reproducibility in analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for the structural elucidation of punicalin. As punicalin exists as an equilibrium of two anomers, α -punicalin and β -punicalin, NMR spectra typically show signals for both forms.

^1H NMR Data

The proton NMR spectrum of punicalin is characterized by distinct signals in the aromatic and sugar regions. The following table summarizes key ^1H NMR chemical shifts.

Table 1: ^1H NMR Spectroscopic Data for Punicalin Anomers

Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference
7.04	s	Ellagic acid moiety	[1][2]
7.00, 6.97, 6.87, 6.83, 6.75, 6.74, 6.71, 6.68	s (eight singlets)	Aromatic protons of punicalagin isomers	[1][2]

Note: The complex overlapping signals in the sugar region (typically 3.0-5.0 ppm) are not detailed here but are crucial for full structural assignment.

¹³C NMR Data

The carbon NMR spectrum provides further confirmation of the punicalin structure, with characteristic signals for the anomeric carbons of the two isomers.

Table 2: ¹³C NMR Spectroscopic Data for Punicalin Anomers

Chemical Shift (δ) ppm	Assignment	Reference
93.8	Anomeric Carbon (β -punicalagin)	[3]
89.6	Anomeric Carbon (α -punicalagin)	

Mass Spectrometry (MS) Data

Mass spectrometry is employed for the confirmation of molecular weight and for sensitive quantification of punicalin. Electrospray ionization (ESI) is a commonly used technique, typically in negative ion mode.

Table 3: Mass Spectrometry Data for Punicalin

Parameter	Value	Reference
Molecular Formula	C ₄₈ H ₂₈ O ₃₀	
Molecular Weight	1084.7 g/mol	
Ionization Mode	Negative Electrospray Ionization (ESI-)	
[M-H] ⁻ (m/z)	1083.06	
Key Fragment Ions (m/z)	781.05, 601.0, 301.0	

Experimental Protocols

Reproducible and accurate data acquisition is paramount in the analysis of natural products. The following sections detail standardized protocols for NMR and LC-MS analysis of punicalin.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh 6.1 mg of the punicalin standard.
- Dissolve the sample in 537 µL of phosphate buffer (1M KH₂PO₄ in D₂O, containing 2 mM NaN₃ to inhibit microbial growth).
- Add 13 µL of a 1 mM solution of trimethylsilyl propanoic acid (TSP) as an internal standard.
- Transfer the final solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- Experiments: Acquire standard 1D ¹H, 2D ¹H-¹H COSY, HSQC, and HMBC experiments for complete structural assignment.
- Temperature: Maintain a constant temperature, typically 298 K, to ensure spectral stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Sample Preparation:

- Prepare a stock solution of the punicalin standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile with 0.1% formic acid).
- Create a series of dilutions to generate a calibration curve (e.g., 5 μ M to 50 μ M).
- Filter all samples through a 0.22 μ m syringe filter before injection.

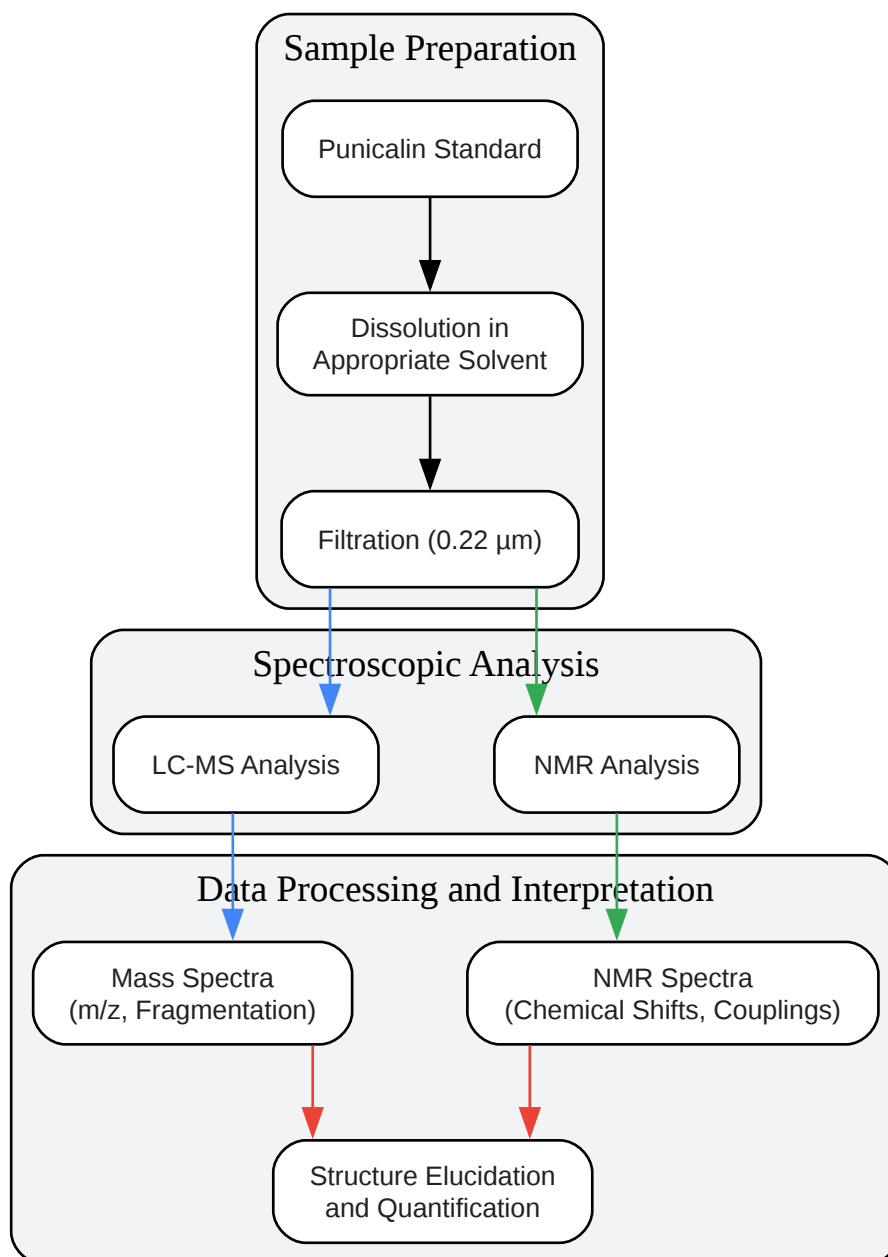
Instrumentation and Conditions:

- LC System: A UPLC or HPLC system capable of high-resolution separation.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m particle size) is commonly used.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 2-5 μ L.
- MS System: A triple quadrupole or Q-TOF mass spectrometer.
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Source Voltage: 3000 V.
- Desolvation Temperature: 275°C.
- Source Temperature: 120°C.

- Scan Range: m/z 100-1200.

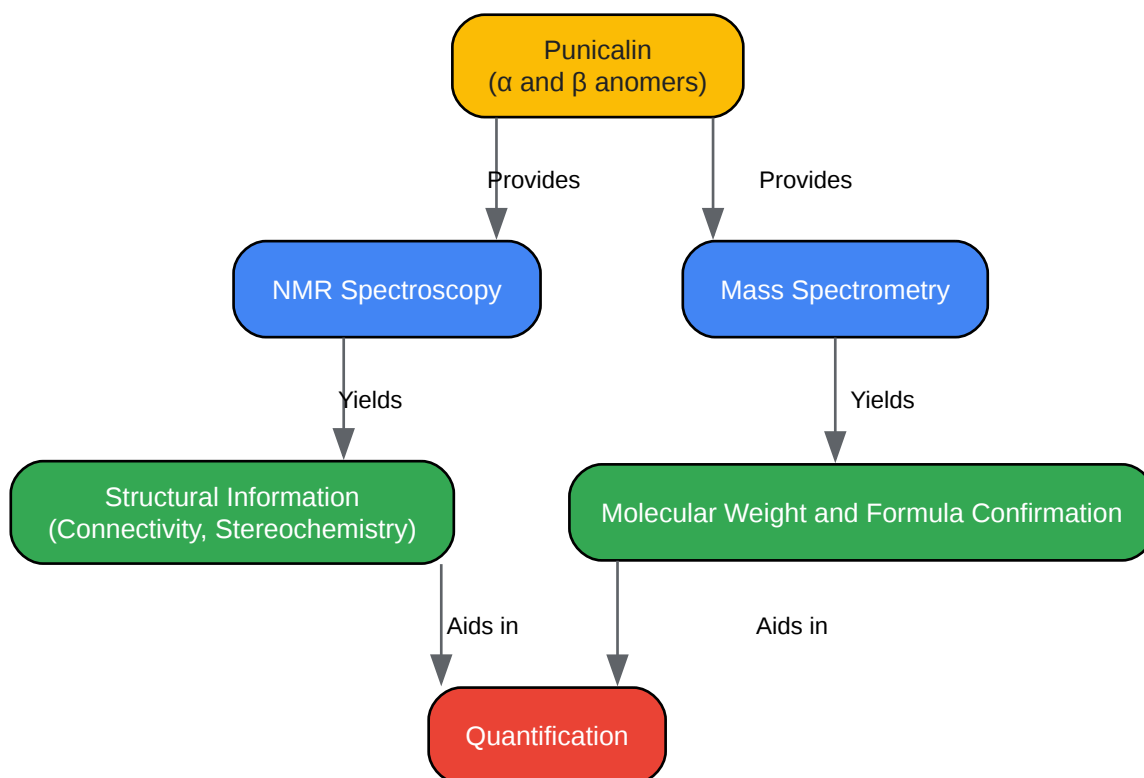
Workflow and Signaling Pathway Diagrams

To visualize the analytical process, the following diagrams illustrate the experimental workflow and a conceptual signaling pathway for the analysis of punicalin.



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Caption: Experimental workflow for spectroscopic analysis of punicalin.



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